![molecular formula C60H93N11O11S B1494621 [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vat-Cit-PAB-Monomethyl Dolastatin 10 is a complex chemical compound used primarily in the development of antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the ADC linker Vat-Cit-PAB. This compound is known for its significant antitumor activity, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves multiple steps, starting with the preparation of Monomethyl Dolastatin 10. This is followed by the conjugation of Monomethyl Dolastatin 10 with the Vat-Cit-PAB linker. The process typically involves:
Synthesis of Monomethyl Dolastatin 10:
Conjugation with Vat-Cit-PAB: The Vat-Cit-PAB linker is attached to Monomethyl Dolastatin 10 through a series of coupling reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
Industrial production of Vat-Cit-PAB-Monomethyl Dolastatin 10 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and stringent quality control measures are implemented to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the linker or the active drug component.
Substitution: Substitution reactions are often employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Vat-Cit-PAB-Monomethyl Dolastatin 10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s ability to inhibit tubulin makes it a valuable tool for studying cell division and microtubule dynamics.
Medicine: Its potent antitumor activity is leveraged in the development of ADCs for targeted cancer therapy.
Industry: The compound is used in the production of ADCs, which are increasingly important in the pharmaceutical industry for developing new cancer treatments
Mechanism of Action
Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects primarily through the inhibition of tubulin polymerization. This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The Vat-Cit-PAB linker facilitates targeted delivery of Monomethyl Dolastatin 10 to cancer cells, enhancing its efficacy and reducing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of compounds with similar mechanisms of action, used in various ADCs.
Camptothecins: Topoisomerase inhibitors that are also used in ADCs for cancer treatment
Uniqueness
Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. This combination enhances its stability and targeting ability, making it particularly effective in ADCs for cancer therapy .
Properties
Molecular Formula |
C60H93N11O11S |
|---|---|
Molecular Weight |
1176.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
InChI Key |
GXCUHADNABTLIA-DBHCVZOLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
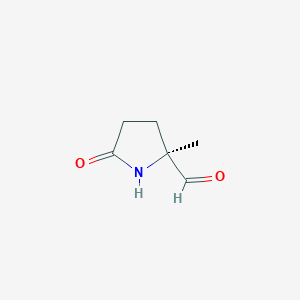
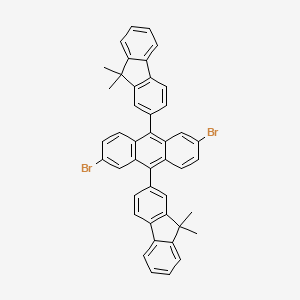
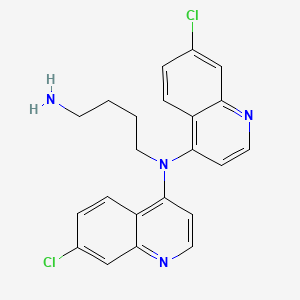
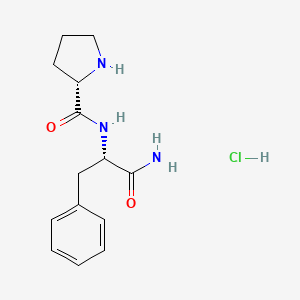
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)
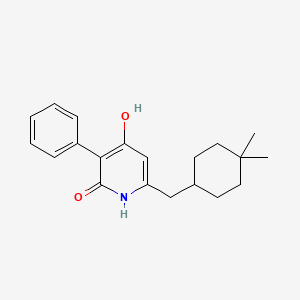
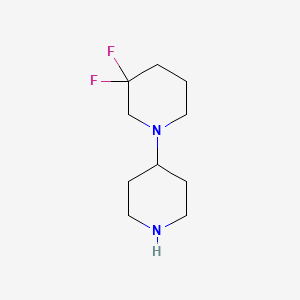
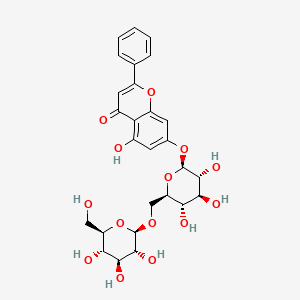
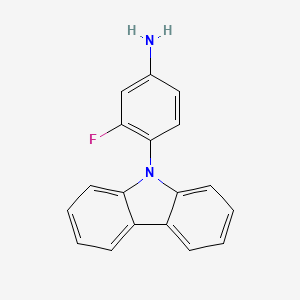

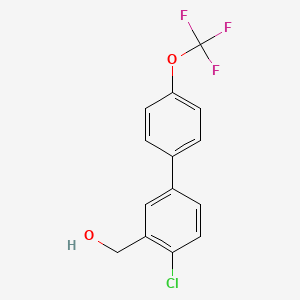

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)
